(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

説明

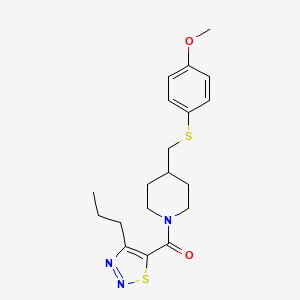

The compound “(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone” features a hybrid structure combining a piperidine scaffold, a 4-methoxyphenylthio moiety, and a 1,2,3-thiadiazole ring. The piperidine ring is substituted at the 1-position with a thioether-linked 4-methoxyphenyl group and at the 4-position with a propyl-substituted thiadiazole via a ketone bridge.

特性

IUPAC Name |

[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S2/c1-3-4-17-18(26-21-20-17)19(23)22-11-9-14(10-12-22)13-25-16-7-5-15(24-2)6-8-16/h5-8,14H,3-4,9-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZNAGIYAYEQNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone , identified by its CAS number 1421445-15-9 , is a synthetic organic molecule featuring a complex structure that includes a piperidine ring and a thiadiazole moiety. Its diverse functional groups suggest potential pharmacological properties, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C19H25N3O2S2 , with a molecular weight of 391.6 g/mol . The structural components include:

- Piperidine Ring : Provides basic nitrogen functionality.

- Thiadiazole Moiety : Known for various biological activities, including antimicrobial and anticancer properties.

- Methoxy-substituted Phenyl Group : Enhances lipophilicity and may influence receptor interactions.

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial activities. The 1,3,4-thiadiazole ring is linked to several biological actions, including:

- Antibacterial

- Antifungal

- Antiviral

Research indicates that compounds containing the thiadiazole scaffold exhibit significant activity against various pathogens, suggesting that this compound may similarly possess antimicrobial effects .

Anticancer Activity

Numerous studies highlight the anticancer potential of thiadiazole derivatives. For instance:

- Compounds with similar structures have shown inhibition of cancer cell growth in various lines, including breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) .

- The presence of electron-withdrawing groups enhances biological activity, indicating that modifications to the compound could improve its efficacy against cancer cells .

Table 1: Summary of Biological Activities Associated with Thiadiazole Derivatives

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its interaction with biological targets such as receptors or enzymes involved in neurotransmission or metabolic pathways plays a crucial role. Preliminary studies suggest potential binding to neurotransmitter systems .

Case Studies

Recent research has focused on the synthesis and evaluation of thiadiazole derivatives similar to the compound . For example:

- Study on Anticancer Activity : A series of new 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles were synthesized and evaluated for their antiproliferative activity. The most active compounds exhibited IC50 values comparable to established chemotherapeutics like cisplatin .

- Antimicrobial Evaluation : Thiadiazole derivatives were tested against a panel of microbial strains, demonstrating significant inhibition rates which support their use as lead compounds for drug development .

科学的研究の応用

The compound (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule that has a piperidine ring, a thiadiazole moiety, and a methoxy-substituted phenyl group. It is a synthetic compound with the molecular formula C19H25N3O2S2 and a molecular weight of 391.6 g/mol.

Note: The applications of the compound this compound are based on the search results provided. As such, some information may be limited.

Potential Applications

This compound is a synthetic organic molecule with a complex structure and is identified by the Chemical Abstracts Service (CAS) number 1421445-15-9. This compound falls under the category of piperidine derivatives and thiadiazole compounds, which are often explored for their pharmacological properties.

The applications of this compound may span several fields:

- Pharmaceutical research This compound is a promising area for further research due to its complex structure and potential biological activities.

- Agrochemicals

- Material science

Scientific Research Applications

This compound has potential biological activities, including potential activity on neurotransmitter systems or influence on cellular signaling pathways because of its ability to bind to specific receptors. Interaction studies are essential for understanding how this compound interacts with biological targets. These studies may include:

- Receptor binding assays

- Enzyme inhibition assays

- Cellular studies

Such studies are critical for assessing the safety and efficacy of the compound before any therapeutic application. Quantitative structure-activity relationship (QSAR) models can be employed to predict these activities based on the molecular structure.

Piperidine and Thiadiazole derivatives

Piperidine derivatives have been found to display diverse biological activities. Triazolo-thiadiazole is an important analog in many biologically active compounds that showed antibacterial, antifungal, and anti-inflammatory properties . Thiadiazole derivatives have been reported to interact with various targets, leading to a range of biological effects.

Research on similar compounds

(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound with a molecular formula of C17H18N4O2S and a molecular weight of 342.42. Research indicates that derivatives of benzothiazole and piperazine exhibit significant antimicrobial properties.

Anti-microbial activity of related compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5e | E. coli | 12 µg/mL |

| 5k | S. aureus | 10 µg/mL |

| 5g | P. aeruginosa | 15 µg/mL |

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analogues from

The following compounds share structural motifs with the target molecule, particularly piperidine cores and sulfur-containing substituents:

| Compound ID | Core Structure | Key Substituents | Functional Groups |

|---|---|---|---|

| Target Compound | Piperidine + Thiadiazole | 4-Methoxyphenylthio, Propyl-thiadiazole | Thioether, Ketone |

| 851175-38-7 | Piperidine-carboxamide | 4-Methylphenylsulfonyl, 3-(2-oxopyrrolidin-1-yl)propyl | Sulfonamide, Pyrrolidone |

| 851175-39-8 | Piperazine + Benzodioxolylmethyl | 1,3-Benzodioxol-5-ylmethyl, 2-Methylbenzoyl-piperidine | Benzodioxole, Acylpiperidine |

| 851452-99-8 | Indole-acetamide | 4-Ethoxyphenylmethyl, N-Methyl | Indole, Acetamide |

Key Observations :

- Thioether vs. Sulfonamide : The target compound’s thioether group (C-S-C) differs from sulfonamide (SO₂-NR₂) in 851175-38-7, which may alter solubility and hydrogen-bonding capacity .

- Thiadiazole vs.

- Propyl vs. Aromatic Substituents : The propyl group on the thiadiazole may enhance lipophilicity compared to aromatic substituents in analogs, influencing membrane permeability .

Methodological Comparisons

2.2.1. Similarity Coefficient Analysis

Binary fingerprint-based similarity coefficients (e.g., Tanimoto, Dice) are critical for quantifying structural overlap. For example:

- Tanimoto Index: A study of 51 coefficients found Tanimoto most robust for small-molecule comparisons due to its normalization for molecular size .

- Substructure Matching : Graph-based methods identify isomorphic subgraphs (e.g., shared piperidine cores), but differences in substituents (thiadiazole vs. indole) reduce similarity scores .

2.2.2. Crystallographic Refinement Tools

Structural determination of such compounds relies on software like SHELXL (for refinement) and WinGX (for data processing). For instance:

Research Findings and Limitations

Key Findings

- Structural Flexibility : The piperidine-thiadiazole scaffold allows diverse substitutions, enabling tuning of physicochemical properties (e.g., logP, polar surface area) .

- Electronic Effects : The electron-rich 4-methoxyphenylthio group may stabilize charge-transfer interactions, contrasting with electron-deficient sulfonamides in analogs .

Limitations in Available Data

- Lack of Experimental Data: No direct pharmacological or thermodynamic data (e.g., IC₅₀, solubility) are provided in the evidence, limiting functional comparisons.

- Methodological Gaps : While similarity coefficients and crystallographic tools are well-documented, their application to this specific compound requires further experimental validation .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone, and what intermediates are critical?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

- Thiourea intermediates : Halogenated tetrazole regioisomers (e.g., 1a-9a in ) are synthesized from thiourea analogues, suggesting a pathway involving nucleophilic substitution and cyclization .

- Piperidine functionalization : The 4-methoxyphenylthio moiety is introduced via alkylation or thioether formation, as seen in analogues from and .

- Key intermediates : Thiourea derivatives (to introduce sulfur), piperidinylmethyl-thioether precursors, and propyl-thiadiazole moieties. X-ray crystallography (e.g., in ) validates intermediates’ stereochemistry .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms the piperidine ring conformation, thioether linkage, and propyl-thiadiazole substitution patterns. highlights the use of spectral data (e.g., SMILES and InChI keys) for structural validation .

- HPLC-MS : Ensures purity and detects byproducts; methods from (e.g., thiadiazole derivatives) recommend C18 columns with acetonitrile/water gradients .

- X-ray crystallography : Critical for resolving ambiguities in regiochemistry, as demonstrated for tetrazole regioisomers in .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Antimicrobial screening : Analogues in and were tested against Mycobacterium tuberculosis using microplate Alamar Blue assays (MIC determination) .

- Enzyme inhibition : For carbonic anhydrase or kinase targets, fluorometric assays (e.g., 4-nitrophenyl acetate hydrolysis in ) quantify IC50 values .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess selectivity, as described for Mannich bases in .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

- Methodological Answer :

- Core modifications : Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., halogens) to enhance target binding, as in ’s halogenated derivatives .

- Piperidine ring substitution : Introduce methyl or benzyl groups (e.g., ’s piperazine derivatives) to improve metabolic stability .

- Thiadiazole optimization : Vary the propyl chain length (e.g., ethyl vs. butyl) and assess impact on solubility via logP calculations () .

Q. How can conflicting data in biological activity assays be resolved?

- Methodological Answer :

- Dose-response validation : Repeat assays with tighter concentration ranges (e.g., 0.1–100 µM) and statistical triplicates.

- Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to rule out non-specific effects.

- Structural analogs : Compare with compounds in and ; discrepancies may arise from thiadiazole ring oxidation or piperidine metabolism .

Q. What computational strategies predict the compound’s environmental fate and stability?

- Methodological Answer :

- QSAR modeling : Tools like EPI Suite estimate biodegradation half-lives and bioaccumulation potential.

- Hydrolysis studies : Simulate aqueous stability at varying pH (e.g., pH 2–12) and temperatures (25–50°C), as outlined in ’s environmental chemistry framework .

- Metabolite identification : Use LC-QTOF-MS to detect degradation products, referencing ’s protocols for abiotic transformations .

Q. What strategies address low bioavailability in preclinical models?

- Methodological Answer :

- Prodrug design : Introduce ester or amide groups at the piperidine nitrogen (e.g., ’s Mannich bases) for enhanced permeability .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm) to improve solubility, as validated for thiadiazoles in .

- PK/PD modeling : Use tools like GastroPlus to simulate absorption in the GI tract, adjusting logD (target <3) via substituent modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。